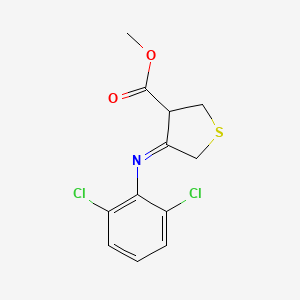

Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate (MDCITC) is a thiol-containing compound that has been studied for its potential applications in various scientific fields. It is a halogenated derivative of thiourea, and it has been used as a versatile reagent for various organic reactions. MDCITC has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.

Aplicaciones Científicas De Investigación

Environmental Impact of Chlorophenols

Chlorophenols, including compounds similar to Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate, are evaluated for their moderate toxic effects to mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. Environmental persistence varies with microbial capacity for biodegradation, and bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Treatment of Pesticide Industry Wastewater

The pesticide industry generates high-strength wastewater containing toxic pollutants, including chlorophenols. Biological processes and granular activated carbon treatments can remove a significant portion of these contaminants, potentially creating high-quality effluent. This highlights the importance of treatment processes in managing the environmental impact of such chemicals (Goodwin et al., 2018).

Sorption and Biodegradation

Research on the sorption and biodegradation of chlorophenols suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides. This understanding is crucial for developing strategies to mitigate environmental contamination. Microbial degradation plays a significant role in remediating environments contaminated with chlorophenols, pointing to the importance of microbial communities in managing the ecological impact of these compounds (Werner et al., 2012; Magnoli et al., 2020).

Toxicity and Environmental Fate

The presence and toxicity of chlorophenols, such as 2,4-D, in the environment, pose risks to aquatic organisms and potentially human health. Understanding the environmental fate, toxicological profile, and mechanisms of action of these compounds is vital for assessing their ecological impact and for regulatory purposes (Islam et al., 2017).

Propiedades

IUPAC Name |

methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYSJQDKKFDGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![2,3,5-Methenopentaleno[1,2-b]oxirene,1a-butyloctahydro-,(1a-alpha-,1b-bta-,2-alpha-,3-alpha-,4a-bta-](/img/no-structure.png)

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)